molecular formula C10H12BrN B1336579 1-(3-Bromophenyl)pyrrolidine CAS No. 219928-13-9

1-(3-Bromophenyl)pyrrolidine

Cat. No. B1336579
M. Wt: 226.11 g/mol
InChI Key: SKCNYQBWULWGAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl compounds often involves multi-step reactions, including cyclization, bromination, and other transformations. For instance, the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks involves Fischer indole cyclization in polyphosphoric acid . Similarly, the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid includes steps like nucleophilic substitution, cyclization, bromination, and hydrolysis . These methods could potentially be adapted for the synthesis of 1-(3-Bromophenyl)pyrrolidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is often characterized by X-ray diffraction, which reveals the conformation of the rings and the presence of intermolecular interactions such as hydrogen bonds and π-π interactions . For example, the crystal structure of a 4-(2-bromophenyl) compound showed a distorted boat conformation for the pyridine ring and the existence of non-classical hydrogen bonds . These structural features are crucial for understanding the reactivity and potential applications of the compounds.

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions, including coupling reactions and transformations involving their functional groups. The papers describe the use of bromophenyl compounds in one-pot oxidation/Suzuki coupling reactions , which could be relevant for the functionalization of 1-(3-Bromophenyl)pyrrolidine. The presence of a bromine atom in these compounds typically makes them suitable for further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds, such as their luminescent properties, are influenced by their molecular structure . The papers do not provide specific data on the physical properties of 1-(3-Bromophenyl)pyrrolidine, but based on the related compounds, one could expect it to have properties suitable for applications in materials science or as intermediates in organic synthesis. The presence of bromine suggests that it would have a relatively high molecular weight and might display reactivity typical of aryl halides.

Scientific Research Applications

  • Structural and Conformational Studies

    • The structural characteristics of compounds similar to 1-(3-Bromophenyl)pyrrolidine have been a subject of research, revealing various molecular conformations and interactions. For instance, compounds with bromophenyl groups and pyrrolidine rings have been studied for their conformations, demonstrating envelope conformations in pyrrolidine rings and analyzing interactions like C—H⋯π and π–π interactions within their crystal structures (Saravanan et al., 2010).
  • Synthesis of Luminescent Polymers

    • Luminescent polymers containing bromophenyl and pyrrolidine units have been synthesized and characterized for their fluorescence properties. These polymers exhibit strong fluorescence, high quantum yield, and notable Stokes shifts, demonstrating potential applications in materials science (Zhang & Tieke, 2008).
  • Molecular Interaction and Hydrogen Bonding Patterns

    • Compounds with bromophenyl and pyrrolidine structures are studied for their hydrogen bonding patterns, highlighting the role of intramolecular and intermolecular interactions in determining molecular stability and conformation (Balderson et al., 2007).
  • Antioxidant and Anticholinergic Activities

    • Research has delved into the synthesis of pyrrolidine derivatives, analyzing their antioxidant and anticholinergic activities. These studies provide insights into the potential therapeutic applications of such compounds in treating oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).
  • Anticancer and Antiproliferative Effects

    • Novel pyrazole derivatives containing bromophenyl and pyrrolidine units have demonstrated significant anticancer and antiproliferative effects against various cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer therapies (Ananda et al., 2017).
  • Enantioselective Synthesis and Molecular Docking

    • Enantiomerically pure pyrrolidine derivatives have been synthesized and subjected to molecular docking studies, revealing their potential as antithrombin agents. This highlights the importance of stereochemistry and molecular modeling in drug design and discovery (Ayan et al., 2013).
  • Antibacterial Activity of Novel Derivatives

    • Cyanopyridine derivatives, synthesized using bromophenyl and pyrrolidine structures, have been evaluated for their antibacterial activity, showing promising results against various bacterial strains. This suggests their potential utility in developing new antibacterial agents (Bogdanowicz et al., 2013).

Safety And Hazards

1-(3-Bromophenyl)pyrrolidine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H301 . Precautionary statements include P301 + P330 + P331 + P310 . It should be stored in a refrigerator .

properties

IUPAC Name

1-(3-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCNYQBWULWGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426845
Record name 1-(3-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)pyrrolidine

CAS RN

219928-13-9
Record name 1-(3-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SB Larsen, B Bang-Andersen, TN Johansen… - Tetrahedron, 2008 - Elsevier
The palladium-catalyzed monoamination of symmetric dibromobenzenes can be performed using a catalyst based on Pd 2 dba 3 and BINAP in the presence of NaO(t-Bu). The …
Number of citations: 44 www.sciencedirect.com
S Bertini, A Chicca, F Gado, C Arena, D Nieri… - Bioorganic & medicinal …, 2017 - Elsevier
In this work, we explored the molecular framework of the known CB1R allosteric modulator PSNCBAM-1 with the aim to generate new bioactive analogs and to deepen the structure-…
Number of citations: 19 www.sciencedirect.com
S Meini, F Gado, LA Stevenson, M Digiacomo… - European Journal of …, 2020 - Elsevier
Allosteric modulation of the CB1Rs could represent an alternative strategy for the treatment of diseases in which these receptors are involved, without the undesirable effects associated …
Number of citations: 2 www.sciencedirect.com
YM Poronik, F Ambicki, SM Tseng… - The Journal of …, 2020 - ACS Publications
Readily available phenylene-1,3-diamines can be converted into unprecedented analogues of rhodamine and malachite green possessing a central eight-membered ring in three steps…
Number of citations: 7 pubs.acs.org
H He, Q Lin, X Liu, Y Yang, Y Zhou, Y Jia… - Synthetic …, 2012 - Taylor & Francis
A practical, rapid, and efficient reaction using microreactors for the direct N-alkylation from aniline derivatives and alkyl dihalides has been achieved in the presence of aqueous …
Number of citations: 3 www.tandfonline.com

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